![molecular formula C6H5BrF3N3 B1374598 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine CAS No. 89570-86-5](/img/structure/B1374598.png)
3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine
Overview
Description
“3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular formula of “3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine” is C6H5BrF3N3 . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine” are derived from the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Agrochemical Industry
3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine: and its derivatives are extensively used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients for crop protection . These compounds are utilized for their properties that protect crops from pests and diseases. For instance, fluazifop-butyl, a TFMP derivative, was one of the first to be introduced to the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Applications
In the pharmaceutical sector, TFMP derivatives, including 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine , are part of the structural backbone for several drugs . These compounds have been incorporated into market-approved pharmaceutical products, and many candidates are currently undergoing clinical trials. The unique physicochemical properties imparted by the fluorine atom contribute to the biological activities of these drugs .
Antimicrobial Agents
Research has shown that derivatives of TFMP exhibit potent growth-inhibitory effects against drug-resistant bacteria . Novel antibiotics are being synthesized using TFMP derivatives to combat antibiotic-resistant bacterial infections, such as those caused by MRSA and Enterococci . These compounds have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating their strong potential as antimicrobial agents .
Synthesis of Crop-Protection Products
3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine: serves as a chemical intermediate in the synthesis of various crop-protection products . The high demand for TFMP derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) underscores their significance in the production of agrochemicals .
Vapor-Phase Reactions
TFMP derivatives are involved in vapor-phase reactions, which are crucial in the synthesis of complex organic molecules. These reactions often lead to the development of novel compounds with potential applications in various industries .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-bromo-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVPHDOWODTJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682435 | |
Record name | 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
CAS RN |
89570-86-5 | |
Record name | Pyridine, 3-bromo-2-hydrazinyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89570-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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